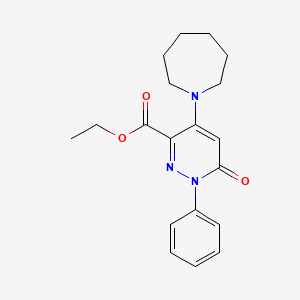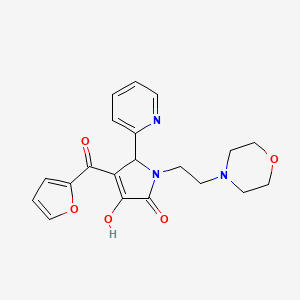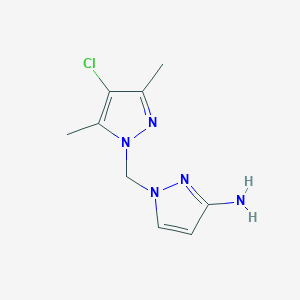
3-Oxo-1,2-dihydroisoindole-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-1,2-dihydroisoindole-4-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClNO3S and a molecular weight of 231.65. It is a derivative of the indole nucleus, which is found in many important synthetic drug molecules .
Molecular Structure Analysis
The InChI code for 3-Oxo-1,2-dihydroisoindole-4-sulfonyl chloride is 1S/C8H6ClNO3S/c9-14(12,13)6-3-1-2-5-4-10-8(11)7(5)6/h1-3H,4H2,(H,10,11) . This indicates the presence of a sulfonyl chloride group attached to the indole nucleus.Aplicaciones Científicas De Investigación
Copper-Catalyzed Arylsulfonylation and Cyclization
One application involves the copper-catalyzed arylsulfonylation and cyclization of N-(arylsulfonyl)acrylamides to access sulfonated oxindoles. This method is notable for its efficiency in forming complex structures through a sequence of radical addition, cyclization, and desulfonylative aryl migration, highlighting the compound's role in facilitating bond formation in a single pot with good functional group tolerance (Hepan Wang, Song Sun, Jiang Cheng, 2017).
Synthesis of 3-Sulfonylated Oxindoles
Another significant application is the base-catalyzed addition of sulfinate salts to 3-halooxindoles, leading to the efficient synthesis of 3-sulfonylated 3,3-disubstituted oxindoles. This process demonstrates the compound's versatility in generating sulfonylated derivatives under mild conditions, with promising implications for asymmetric catalysis (Jian Zuo et al., 2015).
Difunctionalization of Acrylamides
The difunctionalization of acrylamides through C-H oxidative radical coupling represents a novel approach to oxindole synthesis. This technique underscores the potential of utilizing such compounds in the efficient preparation of oxindoles via environmentally friendly processes that involve readily available oxidants and inexpensive catalysts under neutral conditions (Ren‐Jie Song et al., 2015).
Activation and Protecting Group Applications
The compound has also been used as a versatile sulfonating agent for amines, demonstrating its utility as both a protecting and activating group for amine synthesis. This highlights its stability under various conditions and its potential in facilitating subsequent chemical transformations (Izumi Sakamoto et al., 2006).
Safety and Hazards
Direcciones Futuras
Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . Therefore, future research could focus on developing new synthesis methods and exploring the biological activities of 3-Oxo-1,2-dihydroisoindole-4-sulfonyl chloride and its derivatives.
Propiedades
IUPAC Name |
3-oxo-1,2-dihydroisoindole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3S/c9-14(12,13)6-3-1-2-5-4-10-8(11)7(5)6/h1-3H,4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLOHFRDZRFGAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)S(=O)(=O)Cl)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bicyclo[3.1.0]hexanylmethanethiol](/img/structure/B2662040.png)


![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B2662047.png)


![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2662050.png)

![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2662053.png)


![(4aR,5R,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2662056.png)
